3-{[(Prop-2-en-1-yl)amino]methyl}phenol
Overview
Description
3-{[(Prop-2-en-1-yl)amino]methyl}phenol is an organic compound that belongs to the class of phenols. This compound features a phenol group substituted with a prop-2-en-1-ylamino methyl group. Phenols are known for their diverse applications in various fields, including chemistry, biology, and industry, due to their unique chemical properties.
Mechanism of Action
Target of Action
Similar compounds have been known to target various proteins and enzymes, such as cyclooxygenase-2 (cox-2) and inducible nitric oxide synthase (inos) .
Mode of Action
It’s likely that the compound interacts with its targets through covalent modification . This interaction could lead to changes in the function or activity of the target proteins or enzymes.
Biochemical Pathways
Similar compounds have been shown to influence inflammatory pathways, particularly those involving cox-2 and inos . These enzymes play crucial roles in the inflammatory response, and their inhibition can lead to reduced inflammation.
Pharmacokinetics
Similar compounds have been shown to cross the blood-brain barrier , suggesting that 3-{[(Prop-2-en-1-yl)amino]methyl}phenol might also have this ability. This property could impact the compound’s bioavailability and its ability to exert effects in the central nervous system.
Result of Action
Similar compounds have been shown to reduce the expression of inflammatory proteins such as cox-2 and inos, as well as the activation of microglial cells and astrocytes in the brain . These effects could potentially lead to a reduction in inflammation and associated symptoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Prop-2-en-1-yl)amino]methyl}phenol typically involves the reaction of a phenol derivative with a prop-2-en-1-ylamine under controlled conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
3-{[(Prop-2-en-1-yl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Catalysts like palladium on carbon, specific solvents, and temperature control.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-{[(Prop-2-en-1-yl)amino]methyl}phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Comparison with Similar Compounds
Similar Compounds
Phenol: The parent compound, known for its antiseptic properties.
4-{[(Prop-2-en-1-yl)amino]methyl}phenol: A structural isomer with different chemical properties.
3-{[(Prop-2-en-1-yl)amino]methyl}aniline: A related compound with an amino group instead of a hydroxyl group.
Uniqueness
3-{[(Prop-2-en-1-yl)amino]methyl}phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .
Properties
IUPAC Name |
3-[(prop-2-enylamino)methyl]phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-2-6-11-8-9-4-3-5-10(12)7-9/h2-5,7,11-12H,1,6,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYWGDWAXDDFSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=CC(=CC=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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